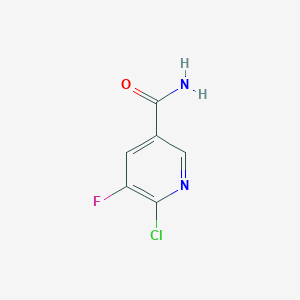

6-Chloro-5-fluoropyridine-3-carboxamide

Descripción general

Descripción

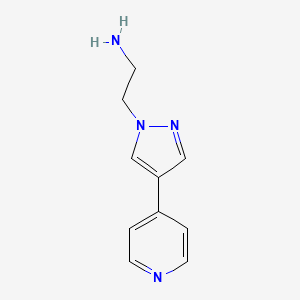

6-Chloro-5-fluoropyridine-3-carboxamide is a fluorinated heterocyclic building block used in chemical synthesis . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include 6-Chloro-5-fluoropyridine-3-carboxamide, has been extensively studied . Various methods of synthesizing these compounds have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .Molecular Structure Analysis

The molecular structure of 6-Chloro-5-fluoropyridine-3-carboxamide can be analyzed using quantum chemical calculations. These calculations can determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .Aplicaciones Científicas De Investigación

Synthesis and Computational Studies

6-Amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and a related compound, which includes a moiety structurally similar to 6-Chloro-5-fluoropyridine-3-carboxamide, were synthesized and characterized using various techniques including FT-IR, NMR, and X-ray diffraction. Computational chemistry methods were also applied to these compounds. Their non-linear optical (NLO) properties and molecular docking analyses were examined, showing potential interactions with the colchicine binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Radiosynthesis for PET Investigations

The synthesis and radiolabelling of the fluoro-analogue N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide with 18F were developed for Positron Emission Tomography (PET) investigations of monoamine oxidase B (MAO-B) related neuropsychiatric diseases. This highlights the compound's potential utility in medical imaging and studying neuropsychiatric conditions (Beer et al., 1995).

Antibacterial Agents

1,4-Dihydro-4-oxopyridinecarboxylic acids, including 6-fluoro analogues, have been synthesized and studied for their antibacterial properties. Variations in substituents at certain positions, like the chloro and fluoro groups, have been explored to understand structure-activity relationships. This research demonstrates the potential of these compounds in developing new antibacterial agents (Matsumoto et al., 1984).

Inhibitors of Gene Expression

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors, underwent structure-activity relationship studies to improve potential oral bioavailability. This research illustrates the compound's relevance in gene expression regulation and potential therapeutic applications (Palanki et al., 2000).

Kinase Inhibitors

2,4-Disubstituted-5-fluoropyrimidine, a biologically active molecular core seen in various anticancer agents, was synthesized and investigated as part of a program aimed at discovering kinase inhibitors. This research highlights the compound's potential role in anticancer drug development (Wada et al., 2012).

Direcciones Futuras

The future directions of research on 6-Chloro-5-fluoropyridine-3-carboxamide and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The major use of TFMP derivatives is currently in the protection of crops from pests, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Propiedades

IUPAC Name |

6-chloro-5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O/c7-5-4(8)1-3(2-10-5)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPJZNCLJUHHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-fluoropyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride](/img/structure/B1435083.png)

![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1435088.png)

![4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B1435098.png)

![4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1435100.png)